2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol
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Overview
Description
2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol is an organic compound that features a phenol group and an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a phenol group and an oxadiazole ring in its structure imparts unique chemical properties that can be exploited in different chemical reactions and applications.
Mechanism of Action
Target of Action
Phenol, a component of the compound, is known to be active against a wide range of micro-organisms including some fungi and viruses . It has been used to disinfect skin and to relieve itching .
Mode of Action
In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Biochemical Pathways
These include the biosynthesis of hydroxybenzoic acids, hydroxycinnamic acids, its aldehydes, alcohols, and esters, coumarins, phenylethanoids, flavonoids, and more .
Pharmacokinetics
It is known that 1° benzylic halides typically react via an sn2 pathway .
Result of Action
Phenol and its related compounds have been associated with various effects, including disinfection of skin, relief of itching, and analgesic or anesthetic effects .
Action Environment
It is known that chlorophenols, which include 2-chlorophenol, are toxic, colourless, weakly acidic organic compounds .
Biochemical Analysis
Biochemical Properties
It is known that phenolic compounds, such as 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol, can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Phenolic compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol typically involves the formation of the oxadiazole ring followed by the introduction of the chloromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenolic compound with a chloromethylating agent in the presence of a base can yield the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol: Similar structure but lacks the chloromethyl group.
2-(5-(Bromomethyl)-1,2,4-oxadiazol-3-yl)phenol: Similar structure with a bromomethyl group instead of a chloromethyl group.
2-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)phenol: Similar structure with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
The presence of the chloromethyl group in 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol makes it unique compared to its analogs
Properties
IUPAC Name |
2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-5-8-11-9(12-14-8)6-3-1-2-4-7(6)13/h1-4,13H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQIETXHXBMYPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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